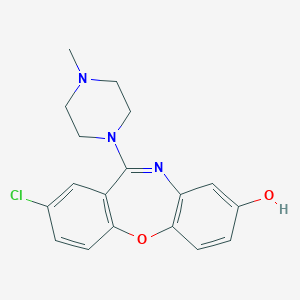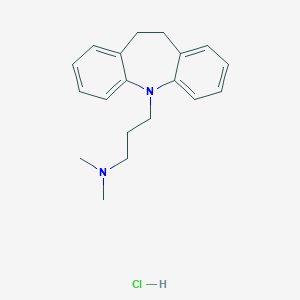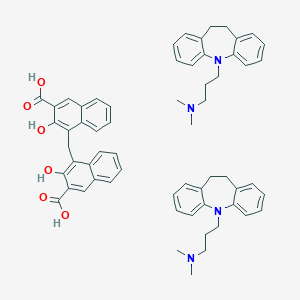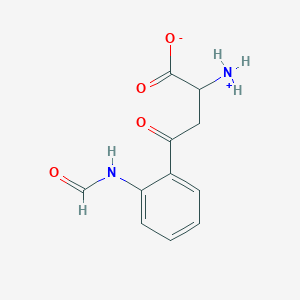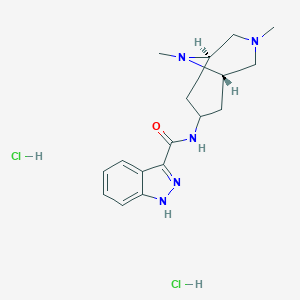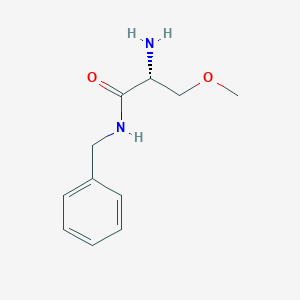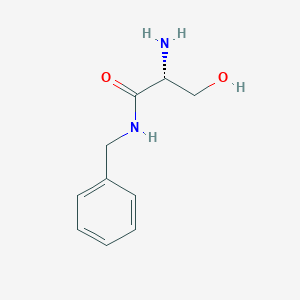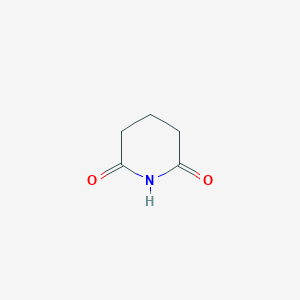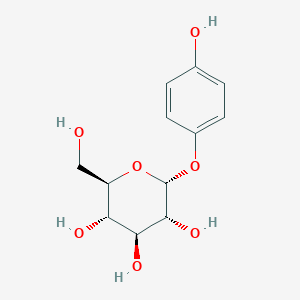
alpha-Arbutin
Descripción general
Descripción
Alpha-Arbutin, also known as Hydroquinone β-D-glucopyranoside, is a naturally occurring antioxidant and skin brightener found in the bearberry plant. It reduces melanin formation, improving the appearance of age spots, freckles, melasma, and post-inflammatory pigmentation .
Synthesis Analysis
Alpha-arbutin can be selectively synthesized by alpha-anomer-selective glucosylation of hydroquinone with maltose as a glucosyl donor using lyophilized cells of Xanthomonas campestris WU-9701 as a biocatalyst . Another synthesis method involves Lewis acid-catalyzed selective glycosylation of tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate with hydroquinone .
Molecular Structure Analysis
The molecular formula of alpha-Arbutin is C12H16O7, and its molecular weight is 272.25 g/mol . The chemical structure consists of a glucose molecule (glucopyranoside) bound to a hydroquinone moiety .
Chemical Reactions Analysis
The stability of alpha-Arbutin is pH-dependent in a buffered aqueous solution, with maximum stability at pH 5.0 . It can undergo oxidation reactions .
Physical And Chemical Properties Analysis
Alpha-Arbutin is typically a white, crystalline powder . It is soluble in water, which makes it suitable for use in aqueous-based cosmetic and skincare formulations .
Aplicaciones Científicas De Investigación
-
Cosmetics and Skin Whitening
- Field : Dermatology and Cosmetology
- Application : Alpha-Arbutin is a powerful skin lightening agent due to its strong inhibitory effect on human tyrosinase activity . It is used in the cosmeceutical industry and has been found to be more effective at lightening skin compared to other commonly used ingredients .
- Method : Alpha-Arbutin is generally produced by transglucosylation of hydroquinone by microbial glycosyltransferases . It is applied topically in various cosmetic products .
- Results : Studies have shown that 4% Alpha-Arbutin was more effective at lightening skin . It is found to be over 10 times more effective than arbutin .
-
Protection Against UV Radiation
- Field : Dermatology
- Application : Alpha-Arbutin is used for protection against UV radiation .
- Method : Alpha-Arbutin is applied topically in various skincare products .
- Results : Ultraviolet radiation can heighten tyrosinase activity, stimulate melanocyte production, and result in the accumulation of plaques on the skin surface. Alpha-Arbutin, a bioactive substance extracted from the arbutin plant, has been widely used for skin whitening .
-
Antioxidant and Anti-inflammatory Properties
- Field : Pharmacology
- Application : Alpha-Arbutin has antioxidant and anti-inflammatory properties .
- Method : Alpha-Arbutin is generally produced by transglucosylation of hydroquinone by microbial glycosyltransferases . It can be administered in various forms depending on the specific application .
- Results : Studies have shown that Alpha-Arbutin exhibits anti-oxidative and anti-inflammatory effects .
-
Antimicrobial Properties
- Field : Microbiology
- Application : Alpha-Arbutin has antimicrobial properties .
- Method : Alpha-Arbutin is generally produced by transglucosylation of hydroquinone by microbial glycosyltransferases . It can be administered in various forms depending on the specific application .
- Results : Studies have shown that Alpha-Arbutin exhibits antimicrobial effects .
-
Anti-cancer Properties
- Field : Oncology
- Application : Alpha-Arbutin has anti-cancer properties .
- Method : Alpha-Arbutin is generally produced by transglucosylation of hydroquinone by microbial glycosyltransferases . It can be administered in various forms depending on the specific application .
- Results : Studies have shown that Alpha-Arbutin exhibits anti-cancer effects .
-
Treatment of Urinary Tract Infections
- Field : Urology
- Application : Alpha-Arbutin is traditionally used as a urinary antiseptic and diuretic for treating urinary tract infections .
- Method : Alpha-Arbutin is generally produced by transglucosylation of hydroquinone by microbial glycosyltransferases . It can be administered in various forms depending on the specific application .
- Results : Studies have shown that Alpha-Arbutin is effective in treating urinary tract infections .
-
Use with Laser Therapy for Treating Refractory Melasma
- Field : Dermatology
- Application : Alpha-Arbutin is used with laser therapy to treat refractory melasma .
- Method : Alpha-Arbutin is produced by enzymatic glycosylation of hydroquinone in the presence of alpha-Amylase and dextrin . It is used in combination with laser therapy .
- Results : Alpha-Arbutin has been suggested as an alternative to beta-arbutin as a skin-lightening agent in topical preparations .
-
Improving the Appearance of Age Spots, Freckles, Melasma, and Post-inflammatory Pigmentation
- Field : Dermatology
- Application : Alpha-Arbutin reduces melanin formation, improving the appearance of age spots, freckles, melasma, and post-inflammatory pigmentation .
- Method : Alpha-Arbutin is applied topically in various skincare products .
- Results : Alpha-Arbutin has been found to be effective in reducing melanin formation and improving the appearance of various skin conditions .
-
Alleviating the Photoaging Effect Induced by UVB
- Field : Dermatology
- Application : Alpha-Arbutin has a potential inhibitory effect on UVB-induced photoaging .
- Method : Alpha-Arbutin is applied topically in various skincare products .
- Results : Alpha-Arbutin can inhibit skin inflammation, reduce the skin epidermal thickness, decrease the number of inflammatory cells, down-regulate the expression levels of IL-1β, IL-6 and TNF-α, which are inflammatory factors. It also promotes the expression of COL-1 collagen, thus playing an important role in anti-inflammatory action .
-
Use in Combination with Laser Therapy
- Field : Dermatology
- Application : Alpha-Arbutin is used in combination with laser therapy to treat refractory melasma .
- Method : Alpha-Arbutin is produced by enzymatic glycosylation of hydroquinone in the presence of alpha-Amylase and dextrin . It is used in combination with laser therapy .
- Results : Alpha-Arbutin has been suggested as an alternative to beta-arbutin as a skin-lightening agent in topical preparations .
-
Fading Solar Lentigo, Freckles, Melasma, and Other Forms of Hyperpigmentation
- Field : Dermatology
- Application : Alpha-Arbutin reduces melanin formation, improving the appearance of age spots, freckles, melasma, and post-inflammatory pigmentation .
- Method : Alpha-Arbutin is applied topically in various skincare products .
- Results : Alpha-Arbutin has been found to be effective in reducing melanin formation and improving the appearance of various skin conditions .
-
Alleviating the Photoaging Effect Induced by UVB
- Field : Dermatology
- Application : Alpha-Arbutin has a potential inhibitory effect on UVB-induced photoaging .
- Method : Alpha-Arbutin is applied topically in various skincare products .
- Results : Alpha-Arbutin can inhibit skin inflammation, reduce the skin epidermal thickness, decrease the number of inflammatory cells, down-regulate the expression levels of IL-1β, IL-6 and TNF-α, which are inflammatory factors. It also promotes the expression of COL-1 collagen, thus playing an important role in anti-inflammatory action .
Safety And Hazards
Direcciones Futuras
Several analogs or derivatives of arbutin have been developed and studied for their melanin synthesis inhibitory action. Formulations have been developed to improve the stability, transdermal delivery, and release of arbutin, and device usage to promote skin absorption has been developed . Studies on the antioxidant properties of arbutin are emerging, and these antioxidant properties are proposed to contribute to the skin depigmenting action of arbutin .
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRNKVDFDLYUGJ-ZIQFBCGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233358 | |
| Record name | alpha-Arbutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Arbutin | |
CAS RN |
84380-01-8 | |
| Record name | α-Arbutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84380-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Arbutin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084380018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Arbutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-Arbutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenyl-alpha-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-D-Glucopyranoside, 4-hydroxyphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPHA-ARBUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72VUP07IT5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



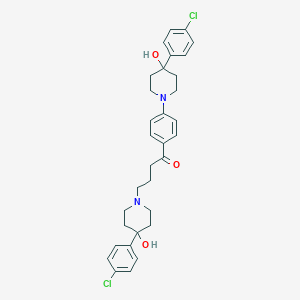
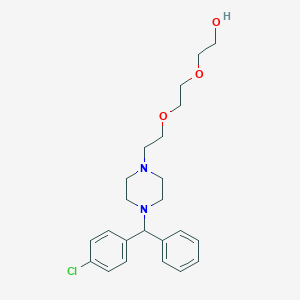
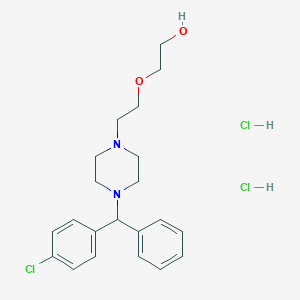
![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)
